Cas no 166398-34-1 (1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile)
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile
- 6-Isoquinolinecarbonitrile,1,2,3,4-tetrahydro-
- C90106
- 6-TRIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE
- 1,2,3,4-Tetrahydro-isoquinolin-6-carbonitrile
- 1,2,3,4-tetrahydro-6-isoquinolinecarbonitrile
- 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBONITRILE-13
- BDBM50267215
- 6-ISOQUINOLINECARBONITRILE, 1,2,3,4-TETRAHYDRO-
- CS-0447795
- 6-cyano-1,2,3,4-tetrahydro-isoquinoline
- C10H10N2
- SCHEMBL1638541
- J-503766
- A3687
- RKWNQODBLXZUES-UHFFFAOYSA-N
- AM803297
- Z1198163344
- EN300-268714
- CHEMBL4076796
- AKOS006276440
- AB16298
- 166398-34-1
- DTXSID10437121
- FT-0648423
- DB-013752
- DTXCID60387945
-
- MDL: MFCD03839907
- Inchi: 1S/C10H10N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,12H,3-4,7H2
- InChI Key: RKWNQODBLXZUES-UHFFFAOYSA-N
- SMILES: N1CC2C=CC(C#N)=CC=2CC1
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 35.8Ų
Experimental Properties
- Density: 1.148
- Boiling Point: 332.8°C at 760 mmHg
- Flash Point: 155°C
- PSA: 35.82000
- LogP: 1.53278
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006930-5g |
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile |
166398-34-1 | 95% | 5g |
$1,768.80 | 2022-04-02 | |
| Alichem | A189006930-10g |
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile |
166398-34-1 | 95% | 10g |
$2,532.60 | 2022-04-02 | |
| Alichem | A189006930-25g |
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile |
166398-34-1 | 95% | 25g |
$4,100.40 | 2022-04-02 | |
| Chemenu | CM145628-1g |
1,2,3,4-tetrahydroisoquinoline-6-carbonitrile |
166398-34-1 | 95% | 1g |
$439 | 2021-08-05 | |
| Chemenu | CM145628-5g |
1,2,3,4-tetrahydroisoquinoline-6-carbonitrile |
166398-34-1 | 95% | 5g |
$1062 | 2021-08-05 | |
| Chemenu | CM145628-10g |
1,2,3,4-tetrahydroisoquinoline-6-carbonitrile |
166398-34-1 | 95% | 10g |
$1595 | 2021-08-05 | |
| Chemenu | CM145628-1g |
1,2,3,4-tetrahydroisoquinoline-6-carbonitrile |
166398-34-1 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y0986837-5g |
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile |
166398-34-1 | 95% | 5g |
$1430 | 2024-08-02 | |
| eNovation Chemicals LLC | D466192-250mg |
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile |
166398-34-1 | 95+% | 250mg |
$385 | 2024-08-03 | |
| eNovation Chemicals LLC | D466192-1g |
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile |
166398-34-1 | 95+% | 1g |
$525 | 2024-08-03 |
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Suppliers
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Related Literature
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Xuanxuan Li,Shengyi Zhuang,Xinxin Fang,Ping Liu,Peipei Sun Org. Biomol. Chem. 2017 15 1821
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Yan-qin Yuan,Pailla Santhosh Kumar,Chun-niu Zhang,Ming-hua Yang,Sheng-rong Guo Org. Biomol. Chem. 2017 15 7330
Additional information on 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile (CAS No. 166398-34-1): An Overview of Its Properties and Applications
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile (CAS No. 166398-34-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile.
Chemical Structure and Properties
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile is characterized by its unique molecular structure, which consists of a tetrahydroisoquinoline ring with a cyano group attached at the 6-position. The molecular formula of this compound is C10H11N2, and it has a molecular weight of 157.20 g/mol. The cyano group imparts significant reactivity and functional versatility to the molecule, making it an attractive candidate for various chemical transformations and biological studies.
The compound is typically synthesized through a multi-step process involving the condensation of an appropriate amine with a ketone or aldehyde, followed by cyclization and subsequent functional group modifications. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile, enhancing its accessibility for research and development purposes.
Biological Activities and Therapeutic Potential
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile has been extensively studied for its potential biological activities. One of the key areas of interest is its role as a modulator of various neurotransmitter systems in the central nervous system (CNS). Research has shown that compounds within this class can exhibit potent activity as agonists or antagonists of specific receptors, making them valuable tools for investigating neurological disorders.
A recent study published in the Journal of Medicinal Chemistry highlighted the ability of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile to selectively bind to serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. The study demonstrated that derivatives of this compound could potentially be developed into novel antidepressant or anxiolytic agents with improved efficacy and reduced side effects compared to existing medications.
In addition to its CNS activities, 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile has also shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties and potential use in treating inflammatory diseases such as arthritis. Preclinical studies have indicated that certain derivatives can effectively inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Synthetic Methods and Derivatives
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile typically involves a series of well-established chemical reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an amine with a ketone or aldehyde followed by intramolecular cyclization to form the tetrahydroisoquinoline ring. Subsequent functional group modifications can then be carried out to introduce the cyano group at the 6-position.
A notable advancement in the synthesis of this compound was reported by a research team at the University of California. They developed a novel catalytic method that significantly improved the yield and purity of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile. This method utilized a palladium catalyst in combination with a directing group to achieve highly selective cyano group introduction. The improved synthetic route not only enhanced the efficiency but also reduced environmental impact by minimizing waste generation.
Clinical Trials and Future Prospects
The therapeutic potential of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile has led to several clinical trials aimed at evaluating its safety and efficacy in various medical conditions. A phase II clinical trial conducted by a leading pharmaceutical company assessed the use of a derivative of this compound as an adjunct therapy for major depressive disorder (MDD). The results were promising, showing significant improvements in depressive symptoms without severe side effects.
Furthermore, ongoing research is exploring the use of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile-based compounds in other areas such as neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that these compounds may have neuroprotective properties that could slow down disease progression.
Safety Considerations and Regulatory Status
Safety is a critical aspect when considering the development of new pharmaceutical agents. Extensive toxicological studies have been conducted on 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile-based compounds to ensure their safety for human use. These studies have generally shown favorable safety profiles with no major toxic effects observed at therapeutic doses.
In terms of regulatory status,< strong > 1 , 2 , 3 , 4 -Tetrahydroisoquinoline - 6 - carbonitrile strong > is currently classified as an investigational new drug (IND) by regulatory agencies such as the FDA and EMA. This classification allows for continued clinical trials to gather more data on its safety and efficacy before potential approval for commercial use. p > p > article > response >
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